Cas no 56029-47-1 (ETHYL 6-(TERT-BUTYL)NICOTINATE)
ETHYL 6-(TERT-BUTYL)NICOTINATE Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-(tert-Butyl)nicotinate
- ETHYL 6-(TERT-BUTYL)NICOTINATE
-
- MDL: MFCD22690135
- Inchi: 1S/C12H17NO2/c1-5-15-11(14)9-6-7-10(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3
- InChI Key: KCHGPVFBVQUNQB-UHFFFAOYSA-N
- SMILES: C1=NC(C(C)(C)C)=CC=C1C(OCC)=O
ETHYL 6-(TERT-BUTYL)NICOTINATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940483-10mg |
Ethyl 6-(tert-Butyl)nicotinate |
56029-47-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940483-50mg |
Ethyl 6-(tert-Butyl)nicotinate |
56029-47-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E940483-100mg |
Ethyl 6-(tert-Butyl)nicotinate |
56029-47-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
| Alichem | A029207245-5g |
Ethyl 6-(tert-butyl)nicotinate |
56029-47-1 | 95% | 5g |
$1082.90 | 2023-09-01 | |
| abcr | AB447634-250 mg |
Ethyl 6-(tert-butyl)nicotinate |
56029-47-1 | 250MG |
€294.60 | 2022-06-10 | ||
| abcr | AB447634-1 g |
Ethyl 6-(tert-butyl)nicotinate |
56029-47-1 | 1g |
€671.50 | 2022-06-10 | ||
| abcr | AB447634-250mg |
Ethyl 6-(tert-butyl)nicotinate; . |
56029-47-1 | 250mg |
€419.30 | 2025-04-17 | ||
| abcr | AB447634-1g |
Ethyl 6-(tert-butyl)nicotinate; . |
56029-47-1 | 1g |
€1017.70 | 2025-04-17 | ||
| 1PlusChem | 1P00IAGO-250mg |
ETHYL 6-(TERT-BUTYL)NICOTINATE |
56029-47-1 | 95% | 250mg |
$288.00 | 2025-02-28 | |
| 1PlusChem | 1P00IAGO-1g |
ETHYL 6-(TERT-BUTYL)NICOTINATE |
56029-47-1 | 95% | 1g |
$722.00 | 2025-02-28 |
ETHYL 6-(TERT-BUTYL)NICOTINATE Suppliers
ETHYL 6-(TERT-BUTYL)NICOTINATE Related Literature
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on ETHYL 6-(TERT-BUTYL)NICOTINATE
ETHYL 6-(TERT-BUTYL)NICOTINATE (CAS No. 56029-47-1): A Comprehensive Overview in Modern Chemical Research
Ethyl 6-(tert-butyl)nicotinate, identified by the chemical abstracts service number CAS No. 56029-47-1, is a significant compound in the realm of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The ethyl ester derivative of nicotinic acid with a tert-butyl substituent at the 6-position, it exhibits distinct chemical and biological behaviors that make it a subject of intense study.
The molecular structure of ethyl 6-(tert-butyl)nicotinate consists of a nicotinic acid backbone with an ethyl group attached to the carboxylate moiety and a tert-butyl group positioned at the 6th carbon atom of the pyridine ring. This configuration imparts specific electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of the tert-butyl group enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially facilitating its absorption across biological membranes.
In recent years, ethyl 6-(tert-butyl)nicotinate has been explored for its pharmacological potential. Nicotinic acid derivatives are well-known for their role in modulating lipid metabolism and improving insulin sensitivity, making them attractive candidates for therapeutic applications in metabolic disorders. The tert-butyl substitution appears to enhance these effects by stabilizing the molecule against enzymatic degradation, thereby prolonging its bioavailability.
One of the most compelling areas of research involving ethyl 6-(tert-butyl)nicotinate is its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are integral to various physiological processes, including neurotransmission, muscle contraction, and cognitive functions. The structural analogs of nicotinic acid derivatives have been extensively studied for their ability to modulate nAChR activity, which has implications in treating neurological disorders such as Alzheimer's disease and nicotine addiction.
Recent studies have demonstrated that ethyl 6-(tert-butyl)nicotinate exhibits selective binding affinity for certain nAChR subtypes. For instance, research indicates that it may preferentially interact with α4β2 nAChRs, which are highly expressed in the brain and are involved in nicotine dependence and cognitive processes. This selective interaction suggests that ethyl 6-(tert-butyl)nicotinate could serve as a lead compound for developing novel therapeutic agents targeting these receptors.
The synthesis of ethyl 6-(tert-butyl)nicotinate is another area where significant advancements have been made. Modern synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic esterification have been employed to streamline the synthetic pathway, making it more scalable for industrial applications.
In addition to its pharmacological significance, ethyl 6-(tert-butyl)nicotinate has shown promise in agricultural research. Its structural similarity to natural plant compounds suggests that it may have herbicidal or growth-regulatory properties. Preliminary experiments have indicated that formulations containing this compound can effectively inhibit weed growth while showing minimal toxicity to crops. This potential application could contribute to developing more sustainable agricultural practices.
The analytical characterization of ethyl 6-(tert-butyl)nicotinate has also seen significant advancements. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used techniques to confirm its identity and purity. These analytical methods provide precise data on the compound's molecular structure, which is crucial for understanding its biological activity and interactions.
The future directions of research on ethyl 6-(tert-butyl)nicotinate are promising and multifaceted. Investigations into its mechanism of action at the molecular level will provide deeper insights into its pharmacological effects. Additionally, exploring its potential in drug development for neurological disorders and metabolic diseases could lead to significant therapeutic breakthroughs.
In conclusion, Ethyl 6-(tert-butyl)nicotinate (CAS No. 56029-47-1) is a versatile compound with diverse applications in pharmaceuticals, agriculture, and chemical research. Its unique structural features and biological activities make it a valuable subject of study. As research continues to uncover new aspects of this compound's properties and potential applications, it is likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
56029-47-1 (ETHYL 6-(TERT-BUTYL)NICOTINATE) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)